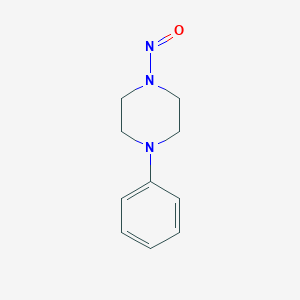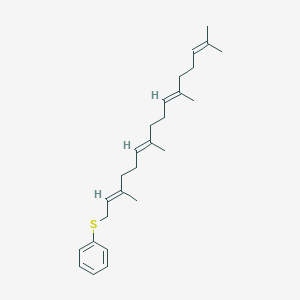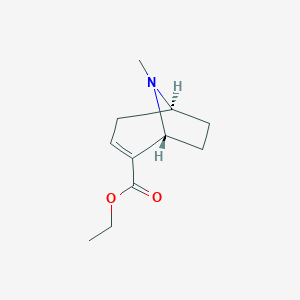
Benzyl vinyl carbonate
Overview
Description
Benzyl vinyl carbonate is an organic compound that belongs to the class of vinyl carbonates It is characterized by the presence of a benzyl group attached to a vinyl carbonate moiety
Mechanism of Action
Target of Action
Benzyl vinyl carbonate is a synthetic intermediate that is primarily used in the synthesis of peptides . It is a type of carbamate, which are useful protecting groups for amines . They can be installed and removed under relatively mild conditions . The primary targets of this compound are therefore amines, particularly those involved in peptide synthesis .
Mode of Action
This compound interacts with its targets through a process known as alkylation . In this process, the compound forms a bond with an amine, effectively “protecting” it during peptide synthesis . This protection allows for the selective synthesis of complex peptide structures . The interaction of this compound with its targets results in the formation of a carbamate group .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve peptide synthesis . The compound’s ability to protect amines allows for the selective synthesis of peptides, which are crucial components of proteins . Downstream effects of this pathway could include the synthesis of a wide variety of proteins, depending on the specific amines and peptides involved .
Pharmacokinetics
As a synthetic intermediate used in laboratory settings, it is likely that these properties would vary significantly depending on the specific conditions of use .
Result of Action
The molecular effects of this compound’s action include the formation of a carbamate group, which protects amines during peptide synthesis . On a cellular level, this can facilitate the synthesis of complex peptide structures, potentially leading to the production of a wide variety of proteins .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy in peptide synthesis can be affected by the presence of other reactants, the pH of the solution, and the temperature of the reaction . Additionally, this compound can polymerize readily, even on the walls of the equipment used, which can influence its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl vinyl carbonate can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with vinyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds at room temperature, yielding this compound as the primary product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of catalysts to enhance the reaction rate and yield. An improved method for the preparation of this compound has been developed, which avoids the need for high-vacuum distillation or chromatography, making it more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Benzyl vinyl carbonate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(vinyl carbonate) under specific conditions.
Hydrolysis: In the presence of water, this compound can hydrolyze to form benzyl alcohol and carbon dioxide.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the vinyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Polymerization: Initiated by radical initiators or under UV light.
Hydrolysis: Catalyzed by acids or bases.
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Major Products Formed:
Polymerization: Poly(vinyl carbonate).
Hydrolysis: Benzyl alcohol and carbon dioxide.
Substitution Reactions: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl vinyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible and biodegradable polymers.
Medicine: Explored for applications in tissue engineering and regenerative medicine, particularly in the development of scaffolds for bone and cartilage repair.
Comparison with Similar Compounds
- Vinylene carbonate
- Ethylene carbonate
- Propylene carbonate
Comparison: Benzyl vinyl carbonate is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. Compared to vinylene carbonate, this compound has a higher molecular weight and different reactivity patterns. Ethylene carbonate and propylene carbonate are more commonly used as solvents in lithium-ion batteries, whereas this compound is primarily explored for its polymerization potential and biomedical applications .
Properties
IUPAC Name |
benzyl ethenyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-12-10(11)13-8-9-6-4-3-5-7-9/h2-7H,1,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSHJHHDLLAIEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















